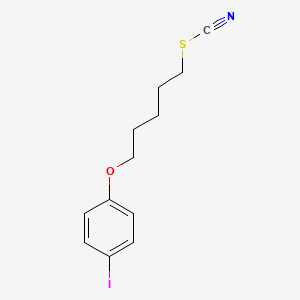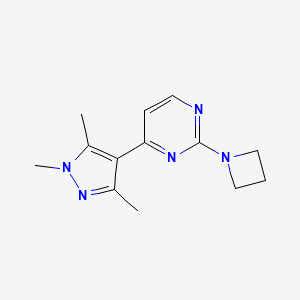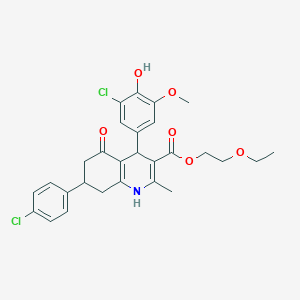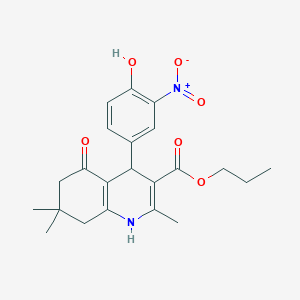
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide, also known as K252a, is a natural product that belongs to the staurosporine family of alkaloids. It was first isolated from the fermentation broth of a soil bacterium, Nocardiopsis sp. in 1990. K252a has been extensively studied for its biological activities and potential therapeutic applications.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide exerts its biological effects by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are critical for cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit angiogenesis (the formation of new blood vessels), and suppress the proliferation of smooth muscle cells. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide in lab experiments is its specificity for protein kinases. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, and caution should be exercised when using this compound in cell-based assays.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to induce apoptosis in cancer cells and may be useful in combination with other chemotherapy agents. Another area of interest is its neuroprotective effects. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the potential side effects of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide and to develop safer and more effective analogs of this compound.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 2-amino-5-tert-butyl-3-isoxazolecarboxylic acid. This compound is then converted to the key intermediate, 5-tert-butyl-3-(4-chlorobenzoyl)isoxazole, which is further transformed to N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is challenging and requires expertise in organic chemistry.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been widely used in scientific research as a tool to investigate the molecular mechanisms underlying various biological processes. It is a potent inhibitor of protein kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases. N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been shown to inhibit the activity of several RTKs, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). It has also been demonstrated to inhibit the activity of several serine/threonine kinases, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSLXRFHRTBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649427 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
CAS RN |
853994-49-7 |
Source


|
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
![4'-[2-chloro-5-(trifluoromethyl)phenyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5234231.png)

![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)



![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)